5-Hexenoic acid

Description

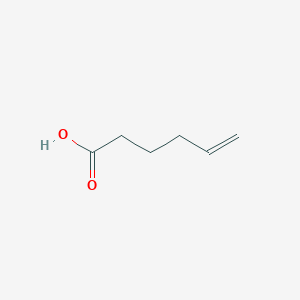

Structure

3D Structure

Propriétés

IUPAC Name |

hex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDOZULIAWNMIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166305 | |

| Record name | 5-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1577-22-6 | |

| Record name | 5-Hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001577226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HEXENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HL6OL352W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hexenoic Acid: Chemical Properties, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hexenoic acid, a versatile carboxylic acid derivative utilized as a key intermediate in the synthesis of various organic compounds, including those with therapeutic potential.[1][2] This document details its core chemical properties, structural identifiers, and validated experimental protocols for its synthesis and analysis.

Core Chemical Properties and Structure

This compound, also known as hex-5-enoic acid, is a medium-chain fatty acid characterized by a terminal double bond.[3][4] It presents as a colorless to light yellow, clear liquid with a pungent odor.[5][6] While it has limited solubility in water, it is soluble in common organic solvents such as ethanol (B145695) and ether.[6][7]

Structural Identifiers

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Molecular Formula | C₆H₁₀O₂[4][5] |

| Linear Formula | H₂C=CH(CH₂)₃CO₂H[8] |

| SMILES | C=CCCCC(=O)O[5] |

| InChI | 1S/C6H10O2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2,(H,7,8)[5][8] |

| InChIKey | XUDOZULIAWNMIU-UHFFFAOYSA-N[5][8] |

| CAS Registry Number | 1577-22-6[4] |

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Weight | 114.14 g/mol [5][8] |

| Melting Point | -37°C[3] |

| Boiling Point | 105°C @ 15 mmHg[7][8] |

| Density | 0.961 g/mL @ 25°C[7][8] |

| Refractive Index (n20/D) | 1.435[8] |

| Flash Point | 104°C (219.2°F) - closed cup[8] |

| Purity (typical) | >98.0% (GC)[5][9] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis Protocol: Oxidation of Cyclohexanone (B45756)

This compound can be synthesized from cyclohexanone via an oxidative cleavage reaction. The following protocol is based on a documented procedure.[7]

Materials:

-

Cyclohexanone (9.8g)

-

55 wt% tert-butyl hydroperoxide (17.56g)

-

Catalyst (as described in the reference, e.g., a composite catalyst) (3g)[7][10]

-

Reaction vessel

Procedure:

-

Charge the reaction vessel with 9.8g of cyclohexanone, 17.56g of 55 wt% tert-butyl hydroperoxide, and 3g of the catalyst.[7]

-

Heat the reaction mixture to 80°C.[7]

-

Maintain the reaction at 80°C for 5 hours.[7]

-

After the reaction is complete, cool the mixture and separate the catalyst by filtration.[7]

-

Purify the resulting product by distillation to obtain this compound.[7]

Expected Outcome:

-

This process can yield approximately 11.1g of this compound with a purity of around 96.4% as determined by HPLC.[7]

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the analysis and purity verification of this compound and its derivatives. The following protocol outlines a general procedure for analyzing fatty acids, which may require derivatization for improved chromatographic performance.

1. Sample Preparation (Derivatization to Methyl Esters):

-

Take a 25 µL aliquot of the sample (e.g., extracted fatty acids in ethyl acetate).

-

Add 225 µL of a 30:1 (v/v) mixture of methanol (B129727) and 37% HCl.

-

Incubate the mixture at 45°C for 1 hour to facilitate methylation.

-

Cool the reaction to room temperature.

-

Add 125 µL of deionized water and 125 µL of hexanes.

-

Vortex the mixture to partition the fatty acid methyl esters (FAMEs) into the hexane (B92381) layer.

-

Collect the supernatant (hexane layer) for GC-MS analysis.[11]

2. GC-MS Instrumentation and Conditions:

-

Instrument: Varian CP-3800 GC coupled with a Varian 320-MS (or equivalent).[11]

-

Column: Varian factorFOUR capillary column (30 m, 0.25 mm ID, 0.25 µm film thickness).[11]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[11]

-

Oven Temperature Program:

-

Initial temperature: 50°C.

-

Ramp 1: Increase to 130°C at 10°C/min.

-

Ramp 2: Increase to 300°C at 40°C/min.[11]

-

-

Mass Spectrometer: Scan mass patterns and compare with a reference library (e.g., NIST) for compound identification.[11]

Logical Workflow: Synthesis to Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its subsequent purification and analysis, a critical path in research and drug development.

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Role in Signaling Pathways and Drug Development

While this compound itself is primarily recognized as a synthetic intermediate, its derivatives have been implicated in modulating key cellular signaling pathways. For instance, a derivative, 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, has been shown to inhibit JNK and p38 Mitogen-Activated Protein Kinase (MAPK) phosphorylation.[12][13] The MAPK pathways are critical in regulating cellular processes like proliferation, differentiation, and apoptosis, and their dysregulation is a hallmark of many diseases, including cancer.[14][15]

Furthermore, other short-chain fatty acids have been shown to modulate the NF-κB signaling pathway, which is central to inflammatory responses.[16] Although one study on NF-κB transactivation explicitly excluded hexanoic acid, the structural motifs of fatty acids are of significant interest in the development of modulators for these pathways.[17][18] The use of this compound to synthesize derivatives for inhibiting cancer cell growth highlights its importance in creating novel therapeutic agents.[2] The ability to use this compound as a scaffold allows for the systematic development of targeted compounds for further investigation in drug discovery.

References

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 3. US5380936A - Process for preparing 4-amino-5-hexenoic acid - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. scribd.com [scribd.com]

- 6. CA1208651A - Process for preparing 4-amino-5-hexenoic acid - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. tdcommons.org [tdcommons.org]

- 9. researchgate.net [researchgate.net]

- 10. CN107737611B - Composite catalyst and method for preparing this compound by using same - Google Patents [patents.google.com]

- 11. escholarship.org [escholarship.org]

- 12. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. INHIBITION OF JNK AND P38 MAPK PHOSPHORYLATION BY 5-(ACETYLAMINO)-4-OXO-6-PHENYL-2-HEXENOIC ACID METHYL ESTER AND 4-PHENYL-BUTENOIC ACID DECREASES SUBSTANCE P-INDUCED TNF-α UPREGULATION IN MACROPHAGES - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 5-Hexenoic Acid (CAS: 1577-22-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexenoic acid, with the CAS number 1577-22-6, is an unsaturated fatty acid featuring a six-carbon chain and a terminal double bond.[1][2] This molecule serves as a versatile building block in organic synthesis and has garnered attention in the pharmaceutical industry as a key intermediate. This technical guide provides a comprehensive overview of this compound, including its physicochemical and spectral properties, detailed synthesis protocols, and its notable applications in drug development. While direct biological activities of this compound are not extensively documented in publicly available literature, its role as a precursor to bioactive molecules underscores its importance in medicinal chemistry.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₂ | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| CAS Number | 1577-22-6 | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 105 °C at 15 mmHg | [2] |

| Density | 0.961 g/mL at 25 °C | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [2][4] |

| Refractive Index | n20/D 1.435 | |

| Flash Point | 104 °C (closed cup) |

Table 2: Spectral Data of this compound

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data available in public databases. |

| ¹³C NMR | Spectral data available in public databases. |

| IR Spectroscopy | Conforms to structure. |

| Mass Spectrometry | Spectral data available in public databases. |

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the oxidative cleavage of cyclohexanone (B45756).

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is adapted from established literature procedures.

Materials:

-

Cyclohexanone

-

30% Hydrogen Peroxide (H₂O₂)

-

Methanol (MeOH)

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Dichloromethane (DCM)

-

Deionized water

Procedure:

-

Preparation of the reaction mixture: In a reaction vessel, combine cyclohexanone and methanol.

-

Addition of reagents: To the stirred solution, add a solution of copper(II) sulfate pentahydrate and ferrous sulfate heptahydrate in water.

-

Controlled addition of oxidant: Slowly add 30% hydrogen peroxide to the mixture, maintaining the temperature between -20 to -40 °C.

-

Reaction completion: After the addition is complete, allow the reaction to proceed for the specified time, monitoring the consumption of the starting material by a suitable analytical technique (e.g., TLC or GC).

-

Work-up: Upon completion, quench the reaction and extract the product with dichloromethane.

-

Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by distillation to yield pure this compound.

A 55.4% yield has been reported for this transformation.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from cyclohexanone.

Applications in Drug Development

The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of Vigabatrin ((±)-4-amino-5-hexenoic acid). Vigabatrin is an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), the enzyme responsible for the breakdown of the inhibitory neurotransmitter GABA. By increasing GABA levels in the brain, Vigabatrin is used as an antiepileptic medication.

Synthetic Pathway to Vigabatrin

The synthesis of Vigabatrin from this compound involves a multi-step process. A simplified logical representation of this transformation is provided below.

Biological Activity and Signaling Pathways

The primary relevance of this compound to the drug development community is its established role as a crucial building block for pharmacologically active molecules rather than its intrinsic biological effects.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its primary importance for researchers and professionals in drug development is its application as a key starting material in the synthesis of the antiepileptic drug Vigabatrin. While direct biological activities of this compound are not well-documented, its utility in constructing complex, biologically active molecules makes it a compound of significant interest in medicinal and organic chemistry. Further research may uncover novel applications and potential biological effects of this versatile unsaturated fatty acid.

References

- 1. CAS 1577-22-6: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1577-22-6 [chemicalbook.com]

- 3. This compound | C6H10O2 | CID 15308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 1577-22-6 [thegoodscentscompany.com]

- 5. Antibacterial activity of hexadecynoic acid isomers towards clinical isolates of multidrug-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester, potential inhibitors of neuropeptide bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Hexenoic Acid: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 5-hexenoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectroscopic information and the methodologies for their acquisition.

Data Presentation

The spectroscopic data for this compound is summarized in the following tables, providing a clear and concise reference for its structural characterization.

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~11.5 | Singlet (broad) | - | 1H | -COOH |

| 5.75 - 5.90 | Multiplet (ddt) | J_trans ≈ 17 Hz, J_cis ≈ 10 Hz, J_vicinal ≈ 6.5 Hz | 1H | H-5 |

| 5.05 | Multiplet (dq) | J_trans ≈ 17 Hz, J_geminal ≈ 1.5 Hz | 1H | H-6 (trans) |

| 4.98 | Multiplet (dq) | J_cis ≈ 10 Hz, J_geminal ≈ 1.5 Hz | 1H | H-6 (cis) |

| 2.40 | Triplet | J ≈ 7.5 Hz | 2H | H-2 |

| 2.15 | Quartet | J ≈ 7.0 Hz | 2H | H-4 |

| 1.80 | Quintet | J ≈ 7.5 Hz | 2H | H-3 |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

| Chemical Shift (δ) ppm | Carbon Atom |

| ~180 | C-1 (-COOH) |

| ~137 | C-5 (=CH-) |

| ~115 | C-6 (=CH₂) |

| ~33 | C-2 (-CH₂-) |

| ~30 | C-4 (-CH₂-) |

| ~24 | C-3 (-CH₂-) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3080 | Medium | =C-H stretch (Vinyl) |

| ~2940, ~2860 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Medium | C=C stretch (Alkene) |

| ~1430 | Medium | C-O-H bend |

| ~1290 | Medium | C-O stretch |

| ~990, ~910 | Strong | =C-H bend (Out-of-plane) |

MS (Mass Spectrometry) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Proposed Fragment |

| 114 | Low | [M]⁺ (Molecular Ion) |

| 99 | Medium | [M - CH₃]⁺ |

| 87 | Medium | [M - C₂H₃]⁺ |

| 73 | Medium | [M - C₃H₅]⁺ |

| 68 | High | [C₅H₈]⁺ (from McLafferty rearrangement) |

| 60 | High | [CH₃COOH₂]⁺ (from McLafferty rearrangement)[1] |

| 55 | High | [C₄H₇]⁺[1] |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation : A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Data Acquisition : The NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H NMR.

-

For ¹H NMR , a standard pulse sequence is used. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of around 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard. For ¹H NMR spectra, the signals are integrated to determine the relative number of protons, and coupling constants are measured.

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to prepare a "neat" sample. A thin film of the liquid is placed between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.

-

Data Acquisition : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the instrument's sample holder. The spectral range is typically from 4000 to 400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The positions of the absorption bands (in wavenumbers, cm⁻¹) and their intensities (transmittance or absorbance) are then analyzed.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities on a capillary column. The separated compound then enters the mass spectrometer. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection and Data Processing : A detector records the abundance of each ion at a specific m/z value. The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Technical Guide: Synthesis of 5-Hexenoic Acid from Cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of established methods for the synthesis of 5-hexenoic acid, a valuable chemical intermediate, from the readily available starting material, cyclohexanone (B45756). This document details two primary synthetic pathways, offering comprehensive experimental protocols, quantitative data, and visual representations of the chemical transformations and workflows.

Introduction

This compound is a medium-chain fatty acid featuring a terminal double bond, making it a versatile building block in organic synthesis.[1][2] Its applications include the preparation of iodolactone derivatives, fluorine-containing δ-valerolactones, surfactants, and plasticizers.[1][3] The conversion of cyclohexanone, a bulk chemical, to this compound represents an important transformation, providing access to this linear C6 carboxylic acid from a cyclic C6 ketone. This guide focuses on two direct oxidative ring-opening methods.

Synthetic Pathways

The synthesis of this compound from cyclohexanone is primarily achieved through oxidative ring-opening reactions. Below are two detailed methods.

Method 1: Catalytic Oxidation with tert-Butyl Hydroperoxide

This method employs a specialized catalyst to achieve the direct oxidation of cyclohexanone to this compound using tert-butyl hydroperoxide as the oxidant.[4]

Reaction Pathway:

References

The Natural Occurrence of 5-Hexenoic Acid: A Technical Guide

Abstract

5-Hexenoic acid, a monounsaturated carboxylic acid, is a naturally occurring compound found in select plant species. This technical guide provides a comprehensive overview of its presence in nature, focusing on known botanical sources. While quantitative data remains limited in publicly accessible literature, this document synthesizes available qualitative information. Furthermore, it details generalized experimental protocols for the extraction, identification, and quantification of short-chain fatty acids from plant matrices, which are applicable to the study of this compound. A summary of the biosynthetic pathways of unsaturated fatty acids in plants is also presented to provide a theoretical framework for its formation. This guide is intended to serve as a foundational resource for researchers interested in the study of this compound and its potential applications.

Introduction

This compound (C₆H₁₀O₂), also known as allyl-acetic acid, is a medium-chain fatty acid characterized by a terminal double bond between the fifth and sixth carbon atoms. Its presence in the aromatic profiles of certain fruits suggests a role in their characteristic flavor and scent. Understanding the natural occurrence and biosynthesis of this compound is crucial for its potential applications in the food, fragrance, and pharmaceutical industries. This guide aims to consolidate the current knowledge on the natural sources of this compound and provide detailed methodologies for its study.

Natural Occurrence

The presence of this compound in the biosphere has been identified primarily in fruits. The following sections detail its known natural sources.

Botanical Sources

This compound has been qualitatively identified as a volatile component in the following fruits:

-

Guava (Psidium guajava L.) : Various studies on the volatile organic compounds (VOCs) of guava have identified a wide array of esters, terpenes, aldehydes, and acids that contribute to its complex aroma.[1][2][3][4] While this compound is mentioned as a constituent, specific quantitative data on its concentration is not extensively reported in the available literature.

-

Quince (Cydonia oblonga) : The aromatic profile of quince is also rich in a variety of volatile compounds. This compound has been listed among the compounds present in this fruit, although, similar to guava, its concentration levels are not well-documented.[5]

Quantitative Data

A thorough review of existing scientific literature reveals a significant gap in the quantitative analysis of this compound in its natural sources. While numerous studies have characterized the volatile profiles of guava and quince, they often focus on the more abundant compounds. The tables below summarize the classes of volatile compounds generally identified in these fruits, providing context for the chemical environment in which this compound is found.

Table 1: Major Classes of Volatile Organic Compounds Identified in Guava (Psidium guajava L.)

| Compound Class | Examples |

| Esters | Ethyl hexanoate, ethyl butanoate, hexyl acetate, (Z)-3-hexenyl acetate |

| Terpenes | α-pinene, β-caryophyllene, limonene, 1,8-cineole |

| Aldehydes | Hexanal, (E)-2-hexenal, (Z)-3-hexenal |

| Alcohols | C6 alcohols, nerolidol |

| Acids | Acetic acid, hexanoic acid |

Source: Compiled from multiple studies on guava volatiles.[1][2][3][4]

Table 2: Major Classes of Volatile Organic Compounds Identified in Quince (Cydonia oblonga)

| Compound Class | Examples |

| Aldehydes | Benzaldehyde |

| Fatty Acids | Hexadecanoic acid |

| Oxygenated Monoterpenes | Linalool |

| Norisoprenoids | (E)-β-Ionone, (E,E)-α-Farnesene |

| Sesquiterpene Hydrocarbons | Germacrene D |

Source: Compiled from studies on quince volatiles.[5]

Biosynthesis of Unsaturated Fatty Acids in Plants

While the specific biosynthetic pathway for this compound is not extensively detailed in the literature, it is understood to be a product of the broader fatty acid synthesis and modification pathways in plants. The synthesis of fatty acids up to a chain length of 18 carbons occurs primarily in the plastids.[6][7][8]

The general pathway involves:

-

De novo synthesis: Acetyl-CoA is the initial building block for the creation of saturated fatty acids, primarily palmitic acid (C16:0) and stearic acid (C18:0), through the action of the fatty acid synthase (FAS) complex.[7]

-

Desaturation: The introduction of double bonds into the saturated fatty acid chains is catalyzed by fatty acid desaturases (FADs).[6][9] These enzymes are highly specific regarding the position of the double bond.

-

Chain shortening: While less common for the production of volatile compounds, longer-chain fatty acids can be shortened through β-oxidation.

It is hypothesized that this compound may be formed through a variation of these core processes, potentially involving a specific desaturase acting on hexanoic acid or through a dedicated pathway for short-chain unsaturated fatty acid synthesis.

Figure 1: Generalized biosynthetic pathway of unsaturated fatty acids in plants.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the extraction and analysis of this compound from fruit matrices. These protocols are based on established techniques for short-chain fatty acid analysis.[10][11][12][13]

Extraction of this compound from Fruit Pulp

This protocol describes a solvent-based extraction method suitable for isolating short-chain fatty acids from fruit samples.

Materials:

-

Fresh or frozen fruit pulp

-

Internal standard (e.g., heptanoic acid)

-

Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE) or diethyl ether

-

Anhydrous sodium sulfate (B86663)

-

Centrifuge

-

Vortex mixer

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Sample Homogenization: Homogenize a known weight (e.g., 1-5 g) of the fruit pulp.

-

Internal Standard Spiking: Add a known amount of the internal standard to the homogenized sample.

-

Acidification: Acidify the sample to a pH of approximately 2-3 by adding HCl. This protonates the carboxylic acids, making them more soluble in organic solvents.

-

Solvent Extraction: Add a measured volume of MTBE or diethyl ether to the sample. Vortex vigorously for 2-3 minutes to ensure thorough mixing.

-

Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases.

-

Collection of Organic Phase: Carefully collect the upper organic layer containing the extracted fatty acids.

-

Drying: Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Concentrate the extract to a small, known volume using a rotary evaporator or a gentle stream of nitrogen.

Figure 2: Workflow for the extraction of this compound from fruit samples.

Derivatization of this compound for GC-MS Analysis

For successful analysis by gas chromatography, the polarity of carboxylic acids must be reduced, and their volatility increased. This is achieved through derivatization, typically by converting the carboxylic acid to an ester.[14][15][16]

Materials:

-

Dried extract containing this compound

-

Derivatization reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), or pentafluorobenzyl bromide (PFBBr))

-

Anhydrous solvent (e.g., pyridine, acetonitrile)

-

Heating block or oven

Procedure (Silylation using BSTFA):

-

Ensure the extract is completely dry, as moisture can interfere with the reaction.

-

Add a suitable volume of the anhydrous solvent to the dried extract.

-

Add an excess of the BSTFA with TMCS reagent.

-

Seal the reaction vial tightly.

-

Heat the mixture at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

-

Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5ms)

Typical GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: e.g., 40-60 °C, hold for 2-5 minutes

-

Ramp: Increase to a final temperature (e.g., 240-280 °C) at a rate of 5-10 °C/min

-

Final hold: 5-10 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Scan Range: m/z 40-400

Identification and Quantification:

-

Identification: The identification of the this compound derivative is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST) or a pure standard.

-

Quantification: The concentration of this compound in the original sample is determined by comparing the peak area of its derivative to the peak area of the internal standard, using a calibration curve generated from standards of known concentrations.

Conclusion

This compound is a documented, albeit not extensively quantified, natural constituent of guava and quince fruits. Its presence contributes to the complex aromatic profiles of these botanicals. This guide provides a framework for its further study by outlining its known natural sources and presenting detailed, adaptable protocols for its extraction and analysis. The provided biosynthetic context offers a starting point for investigations into the enzymatic pathways responsible for its formation in plants. Further research, particularly focused on quantitative analysis and the elucidation of its specific biosynthetic pathway, is necessary to fully understand the role and potential applications of this naturally occurring unsaturated fatty acid.

References

- 1. Odour-active compounds in guava (Psidium guajava L. cv. Red Suprema) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Characterization of the aroma and flavor profiles of guava fruit (Psidium guajava) during developing by HS-SPME-GC/MS and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. redalyc.org [redalyc.org]

- 5. Potential Therapeutic Properties of the Leaf of Cydonia Oblonga Mill. Based on Mineral and Organic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 7. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

- 10. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience | MDPI [mdpi.com]

- 12. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]

- 13. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diverdi.colostate.edu [diverdi.colostate.edu]

- 15. researchgate.net [researchgate.net]

- 16. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]

Physical properties of 5-Hexenoic acid (boiling point, density, solubility)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 5-Hexenoic acid (CAS 1577-22-6), a six-carbon unsaturated fatty acid. The data and protocols presented herein are intended to support research and development activities where this compound is utilized as a reagent or building block in organic synthesis.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These values are compiled from various sources and represent both experimentally determined and estimated data.

| Property | Value | Conditions |

| Boiling Point | 203-204 °C | @ 760 mmHg[1][2] |

| 105-107 °C | @ 15-17 mmHg[1][3][4][5][6][7] | |

| Density | 0.961 g/mL | @ 25 °C[2][3][4][8] |

| Specific Gravity | 0.96 | @ 20/20 °C |

| Water Solubility | 6057 mg/L (Estimated) | @ 25 °C[1] |

| General Solubility | Soluble in alcohol, ethanol, and ether.[1][9] Limited solubility in water.[9] | Standard Temperature |

Molecular Structure and Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure, which features a six-carbon chain with a terminal carboxylic acid group and a double bond at the C5 position. The polar carboxylic acid head allows for hydrogen bonding, while the five-carbon chain forms a nonpolar, hydrophobic tail. This amphipathic nature governs its solubility characteristics.

Caption: Influence of molecular structure on physical properties.

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the primary physical properties of liquid carboxylic acids like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the capillary method is a common and effective technique.[10][11]

Apparatus:

-

Small-diameter test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., aluminum block heater, oil bath)

-

Stand and clamp

Procedure:

-

Seal one end of a capillary tube by heating it in the flame of a burner and rotating until the glass melts and closes.

-

Add a small amount (a few mL) of this compound into the fusion tube.[12]

-

Place the sealed capillary tube into the fusion tube with the open end submerged in the liquid.

-

Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Insert the assembly into the heating block.

-

Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The liquid will begin to cool. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube.[10] Record this temperature.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. A pycnometer (specific gravity bottle) is a flask with a precise volume used for accurate density measurements of liquids.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature bath

Procedure:

-

Thoroughly clean and dry the pycnometer. Determine and record its empty mass (m₁).

-

Calibrate the pycnometer by filling it with deionized water of a known temperature (e.g., 25 °C). Place the pycnometer in a constant temperature bath to ensure the temperature is stable.

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside of the pycnometer and measure its mass (m₂).

-

Calculate the volume of the pycnometer (V) at the specific temperature using the known density of water (ρ_water) at that temperature: V = (m₂ - m₁) / ρ_water.

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound, bring it to the same temperature (25 °C) in the constant temperature bath, dry the exterior, and measure its mass (m₃).

-

Calculate the density of the this compound (ρ_acid) using the formula: ρ_acid = (m₃ - m₁) / V.

Determination of Solubility

Solubility tests determine the ability of a substance to dissolve in a particular solvent. For carboxylic acids, solubility in water and basic solutions is of primary interest.[13]

Apparatus:

-

Small test tubes

-

Stirring rod

-

pH paper

-

Solvents: Deionized water, 5% aqueous sodium hydroxide (B78521) (NaOH), 5% aqueous sodium bicarbonate (NaHCO₃).

Procedure:

-

Solubility in Water:

-

Add approximately 0.5 mL of deionized water to a test tube.

-

Add 1-2 drops of this compound.

-

Mix thoroughly by tapping or stirring.[14]

-

Observe if the acid dissolves to form a clear solution (soluble), forms a cloudy suspension (partially soluble/limited solubility), or remains as a separate layer (insoluble).

-

Test the resulting solution with pH paper to confirm its acidic nature.[14]

-

-

Solubility in Aqueous Base (NaOH and NaHCO₃):

-

For water-insoluble or partially soluble compounds, conduct tests with basic solutions.

-

To a new test tube, add ~0.5 mL of 5% NaOH solution. Add 1-2 drops of this compound and mix.

-

Observe for solubility. Carboxylic acids react with strong bases like NaOH to form a water-soluble salt, thus dissolving.[14][15]

-

Repeat the procedure in a separate test tube using 5% NaHCO₃. The reaction of a carboxylic acid with bicarbonate will produce carbon dioxide gas, observed as effervescence (bubbling), in addition to forming the soluble salt.[14] This is a characteristic test for carboxylic acids.

-

References

- 1. This compound, 1577-22-6 [thegoodscentscompany.com]

- 2. This compound [stenutz.eu]

- 3. 5-己烯酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 1577-22-6 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. parchem.com [parchem.com]

- 7. This compound | 1577-22-6 [amp.chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. CAS 1577-22-6: this compound | CymitQuimica [cymitquimica.com]

- 10. Video: Boiling Points - Concept [jove.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. byjus.com [byjus.com]

- 13. web.mnstate.edu [web.mnstate.edu]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chem.ucalgary.ca [chem.ucalgary.ca]

An In-depth Technical Guide on the Thermodynamic Properties of 5-Hexenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of 5-hexenoic acid. Due to a lack of experimentally determined thermodynamic data in publicly available literature, this guide presents high-quality calculated values derived from established computational methods. Furthermore, it details the standard experimental protocols that would be employed for the empirical determination of these properties, offering a framework for future laboratory work.

Core Thermodynamic Data

The thermodynamic properties of this compound have been estimated using well-regarded computational chemistry models. The Joback method, a group contribution technique, is utilized for predicting critical properties and ideal gas heat capacity, while the Crippen method is employed for estimating the octanol-water partition coefficient. The following tables summarize the key quantitative data for this compound (CAS: 1577-22-6, Molecular Formula: C₆H₁₀O₂).[1][2][3][4][5]

Table 1: Calculated Thermodynamic Properties of this compound [1]

| Property | Symbol | Value | Unit | Method |

| Standard Gibbs Free Energy of Formation | ΔfG° | -178.26 | kJ/mol | Joback |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -306.55 | kJ/mol | Joback |

| Enthalpy of Vaporization | ΔvapH° | 51.70 | kJ/mol | Joback |

| Enthalpy of Fusion | ΔfusH° | 15.70 | kJ/mol | Joback |

Table 2: Calculated Physicochemical and Critical Properties of this compound [1]

| Property | Symbol | Value | Unit | Method |

| Normal Boiling Point | Tboil | 479.41 | K | Joback |

| Critical Temperature | Tc | 661.33 | K | Joback |

| Critical Pressure | Pc | 3920.94 | kPa | Joback |

| Critical Volume | Vc | 0.403 | m³/kmol | Joback |

| McGowan's Characteristic Volume | McVol | 98.540 | ml/mol | McGowan |

| Octanol/Water Partition Coefficient | logPoct/wat | 1.427 | - | Crippen |

| Water Solubility | log10WS | -1.29 | mol/l | Crippen |

Note: The values presented are predictive and should be used as estimations pending experimental verification.

Experimental Protocols for Thermodynamic Property Determination

While specific experimental data for this compound is not available, the following sections describe the standard methodologies that would be used to determine its thermodynamic properties. These protocols are based on established techniques for similar organic and carboxylic acids.

The standard enthalpy of formation (ΔfH°) of a liquid organic compound like this compound is typically determined indirectly from its enthalpy of combustion (ΔcH°). This is measured using a bomb calorimeter.

Principle: A known mass of the sample is completely combusted in a sealed container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change is precisely measured.

Experimental Workflow:

Detailed Steps:

-

Calibration: The heat capacity of the calorimeter (Ccal) is first determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[6][7][8]

-

Sample Preparation: A precise mass (typically 0.5-1.0 g) of this compound is weighed and placed in a crucible inside the bomb. A fuse wire of known length and mass is attached to the electrodes, dipping into the sample.[9][10]

-

Assembly and Pressurization: The bomb is sealed and purged of atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 25-30 atm.[6][9]

-

Combustion: The assembled bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. After thermal equilibrium is reached, the sample is ignited. The temperature of the water is recorded at regular intervals before and after ignition until a stable final temperature is achieved.[7][10]

-

Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the temperature change, the heat capacity of the calorimeter, and corrections for the heat released by the fuse wire. ΔcU is then converted to the enthalpy of combustion at constant pressure (ΔcH). Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference pan as they are subjected to a controlled temperature program. This allows for the determination of heat capacity (Cp) and the enthalpy of phase transitions like fusion (melting).

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Measurement: The sample and reference pans are placed in the DSC cell. The cell is then subjected to a linear temperature ramp (e.g., 10 K/min) over the desired temperature range, ensuring it covers the melting point of the acid.[11]

-

Heat Capacity (Cp) Calculation: The liquid specific heat capacity is determined from the heat flow signal in the temperature region where the sample is liquid. The calculation involves comparing the heat flow to the sample with that of a known standard (like sapphire) under the same conditions.[11][12]

-

Enthalpy of Fusion (ΔfusH°) Calculation: As the sample melts, it absorbs heat, resulting in a distinct endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion. This area is integrated and calibrated using a standard with a known enthalpy of fusion (e.g., indium).[13]

Synthesis Pathway of this compound

This compound can be synthesized from cyclohexanone (B45756) through a multi-step process. A common laboratory-scale synthesis involves the oxidative cleavage of cyclohexanone, followed by further reactions.[14][15] A simplified representation of a key synthetic transformation is the Baeyer-Villiger oxidation of cyclohexanone to form caprolactone, which can then be hydrolyzed and further processed to yield unsaturated acids. A more direct synthesis involves the reaction of cyclohexanone with hydrogen peroxide and a catalyst.[16]

The diagram below illustrates a generalized reaction scheme for the synthesis of this compound from cyclohexanone, highlighting the key transformation.

This reaction pathway is significant as it provides a route to an unsaturated carboxylic acid from a readily available cyclic ketone.[14][15][16] this compound itself is a valuable intermediate in organic synthesis, used in the preparation of compounds like iodolactones and as a precursor for other industrially relevant chemicals.[4][17]

References

- 1. This compound (CAS 1577-22-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | C6H10O2 | CID 15308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1577-22-6: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 1577-22-6 [chemicalbook.com]

- 5. 5-ヘキセン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. nsuworks.nova.edu [nsuworks.nova.edu]

- 7. web.williams.edu [web.williams.edu]

- 8. chem.uzh.ch [chem.uzh.ch]

- 9. scribd.com [scribd.com]

- 10. aa6kj.hopto.org [aa6kj.hopto.org]

- 11. lib3.dss.go.th [lib3.dss.go.th]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. Page loading... [wap.guidechem.com]

- 17. This compound | 1577-22-6 [amp.chemicalbook.com]

5-Hexenoic Acid: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexenoic acid, a six-carbon unsaturated carboxylic acid, has been a subject of scientific interest for over a century. While its initial discovery is rooted in the foundational era of organic synthesis, it continues to be a relevant molecule in modern chemical research and development. This technical guide provides an in-depth exploration of the discovery, historical context, and evolution of synthetic methodologies for this compound. It details key experimental protocols, presents quantitative data in a structured format, and outlines its contemporary applications in various scientific fields, including its role as a versatile building block in the synthesis of complex molecules and specialty polymers.

Introduction

This compound (IUPAC name: hex-5-enoic acid), with the chemical formula C₆H₁₀O₂, is an unsaturated fatty acid characterized by a terminal double bond between carbons 5 and 6. This structural feature imparts unique reactivity, making it a valuable intermediate in organic synthesis. While not as widely known as some other carboxylic acids, its history is intertwined with the development of fundamental synthetic reactions, and it serves as a precursor to a range of other important chemical entities. This guide aims to provide a comprehensive overview of this compound for professionals in research and drug development.

Discovery and Historical Context

Pinpointing a singular "discovery" of this compound in the form of a dedicated publication has proven challenging. Its emergence is more likely a consequence of the systematic exploration of organic synthesis methods in the late 19th and early 20th centuries. The most probable early route to this compound was through the synthesis and subsequent decarboxylation of allylmalonic acid.

The synthesis of allylmalonic acid was documented in the late 19th century. The malonic ester synthesis, a cornerstone of organic chemistry, allows for the alkylation of malonic esters. By reacting sodium diethyl malonate with allyl bromide, early chemists would have synthesized diethyl allylmalonate. Subsequent hydrolysis would yield allylmalonic acid. It is the thermal decarboxylation of this dicarboxylic acid that would have first produced this compound, which may have been referred to in early literature by names such as "allylacetic acid."

While a specific seminal paper on the isolation and characterization of this compound from this period has not been definitively identified in the searched literature, the foundational chemistry for its preparation was well-established.

Synthesis Methodologies

Several methods for the synthesis of this compound have been developed over the years. This section details some of the key approaches, providing experimental protocols and quantitative data where available.

From Cyclohexanone (B45756)

A well-documented modern synthesis of this compound involves the oxidative cleavage of cyclohexanone. This method is notable for its relatively high yield and straightforward procedure.

Experimental Protocol: Synthesis of this compound from Cyclohexanone

This protocol is adapted from methodologies described in the synthesis of 5-hexynoic acid, where this compound is a key intermediate.

-

Step 1: Formation of Cyclohexanone Peroxide: Cyclohexanone is treated with 30% hydrogen peroxide in methanol (B129727) to form cyclohexanone peroxide.

-

Step 2: Radical Decomposition: The resulting cyclohexanone peroxide is decomposed in the presence of iron(II) sulfate (B86663) (FeSO₄) and copper(II) sulfate (CuSO₄) in water. This radical reaction leads to the ring-opening of the cyclohexanone derivative to yield this compound.

Quantitative Data for Synthesis from Cyclohexanone

| Parameter | Value | Reference |

| Starting Material | Cyclohexanone | |

| Key Reagents | 30% H₂O₂, FeSO₄·7H₂O, CuSO₄·5H₂O | |

| Solvent | Methanol, Water | |

| Reaction Temperature | -20 to -40 °C (Decomposition) | |

| Yield | 55.4% |

Malonic Ester Synthesis

As discussed in the historical context, the malonic ester synthesis provides a classical route to this compound.

Experimental Protocol: Malonic Ester Synthesis of this compound

-

Step 1: Deprotonation of Diethyl Malonate: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol (B145695), to form the corresponding enolate.

-

Step 2: Alkylation with Allyl Bromide: The enolate is then reacted with allyl bromide in an Sₙ2 reaction to yield diethyl allylmalonate.

-

Step 3: Saponification: The diethyl allylmalonate is hydrolyzed using a strong base, such as sodium hydroxide, followed by acidification to produce allylmalonic acid.

-

Step 4: Decarboxylation: The allylmalonic acid is heated, leading to decarboxylation and the formation of this compound.

Quantitative Data for Malonic Ester Synthesis

| Parameter | Value | Reference |

| Starting Materials | Diethyl malonate, Allyl bromide | |

| Base | Sodium ethoxide | |

| Solvent | Ethanol | |

| Intermediate | Diethyl allylmalonate | |

| Final Product | This compound | |

| Typical Yield | Varies depending on specific conditions |

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor characteristic of fatty acids. It is soluble in organic solvents like ethanol and ether but has limited solubility in water.

Table of Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molar Mass | 114.14 g/mol | [1] |

| Boiling Point | 105 °C at 15 mmHg | [2] |

| 203-204 °C at 760 mmHg | [3] | |

| Melting Point | -37 °C | [4] |

| Density | 0.961 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.4340 - 1.435 | [5] |

| Water Solubility | Insoluble | [2][4] |

| CAS Number | 1577-22-6 | [1] |

Applications

This compound serves as a versatile building block in organic synthesis and has applications in various industries.[6]

-

Organic Synthesis: It is a key intermediate in the synthesis of more complex molecules.[6] The terminal double bond and the carboxylic acid functional group allow for a wide range of chemical modifications.[6] For instance, it is a precursor in the synthesis of 5-hexynoic acid.

-

Polymer Chemistry: The presence of the double bond allows for its incorporation into polymer chains, potentially imparting novel properties to the resulting materials.[6] It has been used in the synthesis of crosslinkable polyesters.

-

Specialty Chemicals: It can be used in the production of surfactants and plasticizers.[6]

-

Flavors and Fragrances: While direct application of this compound in flavors and fragrances is not extensively documented, its saturated counterpart, hexanoic acid, is used to impart cheesy and fatty notes in various food and fragrance applications.[7][8][9]

-

Drug Development: Although its direct application is limited, it serves as a precursor in the synthesis of pharmacologically active molecules. For example, derivatives of this compound are explored in various therapeutic areas.

Visualizations

Synthesis of this compound from Cyclohexanone

The following diagram illustrates the synthetic pathway from cyclohexanone to this compound.

Caption: Synthetic pathway of this compound from Cyclohexanone.

Conclusion

This compound, a molecule with historical roots in the development of organic synthesis, remains a valuable and versatile chemical intermediate. Its dual functionality, comprising a terminal alkene and a carboxylic acid, provides a platform for a multitude of chemical transformations. While its initial discovery is not attributed to a single breakthrough, its synthesis via established methods like the malonic ester synthesis was an early achievement in organic chemistry. Modern synthetic routes, such as the oxidative cleavage of cyclohexanone, offer efficient access to this compound. Its applications in polymer science, as a building block for complex molecules, and potentially in the synthesis of specialty chemicals underscore its continued relevance for researchers and professionals in the chemical and pharmaceutical industries. Further exploration of its reactivity and potential applications is warranted to fully exploit the capabilities of this unique unsaturated carboxylic acid.

References

- 1. This compound | C6H10O2 | CID 15308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 1577-22-6 [amp.chemicalbook.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CAS 1577-22-6: this compound | CymitQuimica [cymitquimica.com]

- 7. hexanoic acid, 142-62-1 [thegoodscentscompany.com]

- 8. Hexanoic acid | The Fragrance Conservatory [fragranceconservatory.com]

- 9. perfumerflavorist.com [perfumerflavorist.com]

An In-depth Technical Guide to the Isomers of Hexenoic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexenoic acid (C₆H₁₀O₂), a monounsaturated fatty acid, exists in various isomeric forms based on the position and geometry of its carbon-carbon double bond. These structural nuances give rise to distinct physicochemical and biological properties, making a comprehensive understanding of each isomer crucial for applications in drug development, flavor and fragrance industries, and metabolic research. This guide provides a detailed overview of the isomers of hexenoic acid, their properties, relevant experimental protocols, and insights into their biological significance.

Isomers of Hexenoic Acid

Hexenoic acid isomers can be categorized based on the location of the double bond (positional isomers) and the stereochemistry around that double bond (geometric isomers).

Positional Isomers:

-

2-Hexenoic acid: The double bond is between carbons 2 and 3.

-

3-Hexenoic acid: The double bond is between carbons 3 and 4.

-

4-Hexenoic acid: The double bond is between carbons 4 and 5.

-

5-Hexenoic acid: The double bond is at the terminal position, between carbons 5 and 6.

Geometric Isomers:

For positional isomers with the double bond not at the terminal carbon (2-, 3-, and 4-hexenoic acids), cis/trans (or Z/E) isomerism is possible.

Physicochemical Properties of Hexenoic Acid Isomers

The physical and chemical properties of hexenoic acid isomers are summarized in the tables below. These properties are critical for predicting their behavior in various systems, from chemical reactions to biological membranes.

Table 1: Physical Properties of Hexenoic Acid Isomers

| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| trans-2-Hexenoic acid | (E)-Hex-2-enoic acid | 13419-69-7 | 114.14 | 32-34 | 217 | Data not available | Data not available |

| cis-3-Hexenoic acid | (Z)-Hex-3-enoic acid | 1775-43-5 | 114.14 | Data not available | Data not available | Data not available | Data not available |

| trans-3-Hexenoic acid | (E)-Hex-3-enoic acid | 1577-18-0 | 114.14 | 11-12 | 208 | Data not available | Data not available |

| 4-Hexenoic acid (cis/trans mixture) | Hex-4-enoic acid | 35194-36-6 | 114.14 | -17 to -15 | 98 (at 11 mmHg) | ~0.985 | Data not available |

| This compound | Hex-5-enoic acid | 1577-22-6 | 114.14 | Data not available | 105 (at 15 mmHg) | 0.961 | 1.435 |

Table 2: Acidity and Solubility of Hexenoic Acid Isomers

| Isomer | pKa (predicted) | Water Solubility | Organic Solvent Solubility |

| trans-2-Hexenoic acid | 5.13 | 6.16 g/L (predicted) | Soluble |

| cis-3-Hexenoic acid | Data not available | Moderately soluble | Highly soluble in ethanol (B145695), ether, acetone |

| trans-3-Hexenoic acid | Data not available | Limited | Soluble |

| 4-Hexenoic acid (cis/trans mixture) | 4.68 (predicted) | Slightly soluble | Soluble |

| This compound | Data not available | Limited | Soluble in ethanol and ether |

Biological Activities and Signaling Pathways

While research into the specific biological roles of all hexenoic acid isomers is ongoing, several have demonstrated notable activities.

-

trans-2-Hexenoic Acid: This isomer has shown significant antiviral activity against enteroviruses like Coxsackievirus B and Enterovirus A71 by inhibiting viral entry.[1][2] It is also a known metabolite in the fatty acid biosynthesis pathway.[3][4]

-

trans-3-Hexenoic Acid: Investigated for its potential antibacterial and antifungal properties.[5]

-

4-Hexenoic Acid: Recognized as a metabolite involved in lipid metabolism.[6]

-

cis-3-Hexenoic Acid: Generally involved in fatty acid metabolism and transport.[7]

Based on studies of the saturated analog, hexanoic acid, it is plausible that hexenoic acid isomers may play a role in plant defense signaling through the mevalonic and linolenic acid pathways.[8][9] However, direct evidence for specific isomers is yet to be fully elucidated.

Putative Signaling Pathway Involvement

Caption: Putative signaling and metabolic pathways of hexenoic acid isomers.

Experimental Protocols

Analysis of Hexenoic Acid Isomers by Gas Chromatography (GC)

This protocol outlines the general steps for the analysis of hexenoic acid isomers, often after conversion to their more volatile methyl esters (FAMEs).

a. Sample Preparation (Transesterification to FAMEs)

-

Saponification: To a known quantity of the sample (e.g., lipid extract), add a solution of NaOH or KOH in methanol. Heat the mixture to liberate the fatty acids from their glycerol (B35011) backbone.

-

Esterification: Add a catalyst such as BF₃-methanol or HCl-methanol and heat to convert the free fatty acids to their corresponding methyl esters.

-

Extraction: After cooling, add a non-polar solvent like hexane (B92381) or petroleum ether and water. Vortex the mixture and allow the layers to separate.

-

Isolation: Carefully collect the upper organic layer containing the FAMEs. This layer can be concentrated under a stream of nitrogen if necessary.

b. GC-FID Analysis

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAME analysis (e.g., a polar, acid-modified polyethylene (B3416737) glycol phase like Nukol™) is required.

-

Injection: Inject a small volume (e.g., 1 µL) of the FAME extract into the GC inlet.

-

Chromatographic Conditions:

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An initial oven temperature of around 60°C, held for a few minutes, followed by a ramp up to approximately 220°C. The exact program will depend on the specific column and isomers being separated.

-

Detector Temperature: Typically 250-300°C.

-

-

Data Analysis: Identify and quantify the peaks corresponding to the different hexenoic acid methyl ester isomers by comparing their retention times and peak areas to those of known standards.

Caption: Workflow for the analysis of hexenoic acid isomers by GC-FID.

Determination of pKa by Potentiometric Titration

This method determines the pKa of a weak acid by titrating it with a strong base and monitoring the pH.

-

Preparation: Prepare a standard solution of the hexenoic acid isomer in a suitable solvent (e.g., water or a water/alcohol mixture if solubility is low). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Setup: Place the acid solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode connected to a pH meter into the solution.

-

Titration: Add the strong base from a burette in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the total volume of base added.

-

Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of base added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found by taking the first derivative of the curve.

-

The half-equivalence point is the volume of base that is half of the volume at the equivalence point.

-

The pH at the half-equivalence point is equal to the pKa of the weak acid.[10][11]

-

Caption: Logical workflow for the determination of pKa by potentiometric titration.

Determination of Aqueous Solubility

A common method for determining the solubility of an organic compound in water is the shake-flask method.

-

Preparation: Add an excess amount of the hexenoic acid isomer to a known volume of deionized water in a flask.

-

Equilibration: Seal the flask and agitate it at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to stand undisturbed until the excess undissolved solute has settled. Centrifugation can be used to aid separation.

-

Sampling: Carefully withdraw a known volume of the clear, saturated aqueous solution.

-

Quantification: Determine the concentration of the hexenoic acid in the aqueous sample using a suitable analytical technique, such as GC (after extraction and derivatization as described above) or HPLC.

-

Calculation: The solubility is then calculated and expressed in units such as g/L or mol/L.

Conclusion

The isomers of hexenoic acid, though structurally similar, exhibit a range of physical, chemical, and biological properties. A thorough understanding and characterization of these individual isomers are paramount for their effective utilization in scientific research and industrial applications. The methodologies outlined in this guide provide a framework for the systematic investigation of these important molecules. Further research is warranted to fully elucidate the specific signaling pathways and biological activities of each isomer, which could unlock new therapeutic and biotechnological potentials.

References

- 1. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Showing Compound (E)-2-Hexenoic acid (FDB008086) - FooDB [foodb.ca]

- 4. (E)-2-hexenoic acid, 13419-69-7 [thegoodscentscompany.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Buy 4-Hexenoic acid | 1577-20-4 [smolecule.com]

- 7. Showing Compound (Z)-3-Hexenoic acid (FDB021772) - FooDB [foodb.ca]

- 8. Frontiers | Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles [frontiersin.org]

- 9. Priming by Hexanoic Acid Induce Activation of Mevalonic and Linolenic Pathways and Promotes the Emission of Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 11. library.gwu.edu [library.gwu.edu]

Methodological & Application

Application Notes: 5-Hexenoic Acid as a Functional Monomer for Advanced Polymer Synthesis

Introduction

5-Hexenoic acid is a versatile functional monomer possessing both a terminal alkene (vinyl group) and a carboxylic acid moiety.[1][2][3] This unique bifunctional structure makes it an invaluable building block for the synthesis of advanced functional polymers. Polymerization via the vinyl group yields a polyolefin backbone with pendant carboxylic acid groups spaced at regular intervals along the chain. These pendant groups serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of a wide array of molecules, including drugs, targeting ligands, and imaging agents.[4][5][6]

The resulting functionalized polymers are of significant interest to researchers in materials science and drug development.[4][7] By leveraging controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, it is possible to synthesize poly(this compound) with precise control over molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI).[8] This level of control is critical for applications in medicine and nanotechnology, where polymer properties must be highly defined to ensure reproducibility, efficacy, and safety.[7] Polyolefins are known for their excellent stability and biocompatibility, making them attractive scaffolds for drug delivery systems.[7][9]

Polymerization Methods and Data

RAFT polymerization is a preferred method for producing well-defined poly(this compound) due to its tolerance of various functional groups (like carboxylic acids) and its ability to yield polymers with predictable molecular weights and low PDI.[8][10] The process involves a conventional radical initiator and a thiocarbonylthio compound that acts as a RAFT chain-transfer agent (CTA) to mediate the polymerization.[8]

The following table summarizes representative conditions for the RAFT polymerization of functional vinyl monomers, providing a baseline for designing the synthesis of poly(this compound).

Table 1: Representative Conditions for RAFT Polymerization

| Parameter | Description | Example Value |

|---|---|---|

| Monomer | This compound | - |

| RAFT Agent (CTA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) | Varies |

| Initiator | Azobisisobutyronitrile (AIBN) | Varies |

| Solvent | 1,4-Dioxane (B91453), Dimethylformamide (DMF), or Toluene | Varies |

| Molar Ratio | [Monomer]:[CTA]:[Initiator] | 100 : 1 : 0.2 |

| Temperature | Reaction Temperature | 70 - 90 °C |

| Time | Reaction Duration | 6 - 24 hours |

| Target Mn | Theoretical Molecular Weight | 5,000 - 50,000 g/mol |

| Achieved PDI (Đ) | Polydispersity Index | < 1.20 |

Note: Optimal conditions may vary and require empirical determination.

Experimental Protocols

Protocol 1: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol describes a general procedure for the controlled radical polymerization of this compound using a RAFT agent.

A. Materials and Equipment

-

Monomer: this compound (purity >98%)[1]

-

Inhibitor Remover: Basic alumina (B75360) column

-

RAFT Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) or similar trithiocarbonate/dithiobenzoate

-

Initiator: Azobisisobutyronitrile (AIBN)

-

Solvent: Anhydrous 1,4-dioxane or toluene

-

Equipment: Schlenk flask, rubber septa, Schlenk line (for nitrogen/vacuum), magnetic stirrer/hotplate, oil bath, liquid nitrogen[11]

-

Precipitation Solvent: Cold diethyl ether or hexane

B. Monomer Preparation

-

Pass the this compound monomer through a short column of basic alumina to remove the polymerization inhibitor (e.g., hydroquinone).

-

Use the purified monomer immediately to prevent spontaneous polymerization.

C. Visual Workflow for RAFT Polymerization

Caption: Workflow for RAFT polymerization of this compound.

D. Reaction Procedure

-

In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (e.g., 27.9 mg, 0.1 mmol) and the purified this compound (e.g., 1.14 g, 10 mmol).

-

Add the initiator (e.g., AIBN, 3.3 mg, 0.02 mmol).

-

Add anhydrous solvent (e.g., 5 mL of 1,4-dioxane) to achieve the desired monomer concentration.

-

Seal the flask with a rubber septum and ensure it is connected to a Schlenk line.

-

Degassing: Freeze the reaction mixture by immersing the flask in liquid nitrogen until fully frozen.[11] Apply high vacuum for 10-15 minutes. Close the vacuum tap and thaw the mixture in a room temperature water bath.[11] Repeat this freeze-pump-thaw cycle three times to thoroughly remove dissolved oxygen.

-

After the final cycle, backfill the flask with nitrogen gas.

-